

Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-nitro-1H-indazole**

Cat. No.: **B1441986**

[Get Quote](#)

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including potent kinase inhibitors used in oncology. [1] The 1H-indazole scaffold is a privileged structure, prized for its ability to engage in key hydrogen bonding interactions with biological targets. The compound **4-Bromo-5-nitro-1H-indazole** (CAS No. 1190315-72-0) is a particularly valuable, yet synthetically challenging, intermediate.[2][3][4] Its strategic importance lies in the orthogonal reactivity of its substituents: the nitro group can be readily reduced to an amine, providing a vector for amide coupling or other elaborations, while the bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid diversification of the indazole core, making it a critical building block for creating libraries of potential drug candidates.

This guide provides a comprehensive overview of the synthesis of **4-bromo-5-nitro-1H-indazole**, focusing on a logical and field-proven synthetic strategy. We will delve into the causality behind experimental choices, provide a detailed operational protocol, and discuss the underlying reaction mechanisms, equipping researchers and drug development professionals with the knowledge to confidently approach its preparation.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties and potential hazards of a compound is a prerequisite for safe and effective laboratory execution.

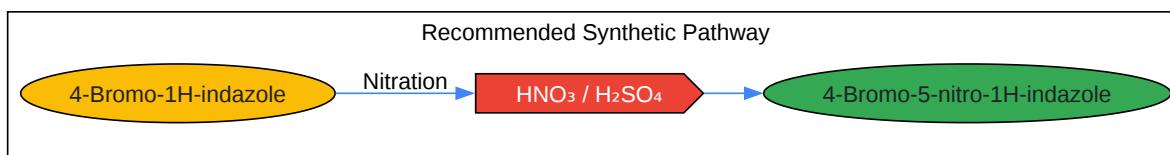
Table 1: Physicochemical Data for **4-Bromo-5-nitro-1H-indazole**

Property	Value	Source(s)
CAS Number	1190315-72-0	[2] [4]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[2]
Molecular Weight	242.03 g/mol	[2]
Appearance	Typically a solid powder	Inferred
SMILES	O=[O-]	[2]

Safety & Handling:

While a specific safety data sheet (SDS) for **4-bromo-5-nitro-1H-indazole** is not widely available, the hazards can be inferred from its structure and data on closely related analogues such as 6-bromo-4-nitro-1H-indazole and other nitroaromatic compounds.[\[5\]](#)

- **Toxicity:** Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 3), based on analogues. It may cause skin, eye, and respiratory irritation.[\[6\]](#)
- **Handling:** All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[\[5\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[\[2\]](#)


Strategic Analysis of Synthetic Pathways

The synthesis of **4-bromo-5-nitro-1H-indazole** requires the precise installation of two functional groups onto the indazole core. The primary challenge lies in achieving the correct regiochemistry. Two main retrosynthetic approaches are considered:

- **Route A:** Electrophilic Nitration of 4-Bromo-1H-indazole. This is the most direct and logical pathway. It begins with the commercially available 4-Bromo-1H-indazole. The success of this route hinges on the directing effects of the bromine atom and the fused pyrazole ring to favor nitration at the C5 position.

- Route B: Electrophilic Bromination of 5-Nitro-1H-indazole. This route starts with 5-nitro-1H-indazole. However, literature on the bromination of indazoles often reports substitution at the more electronically activated C3 position, making the desired C4-bromination challenging and likely to result in a mixture of isomers.[7][8]

Given the higher predictability and likelihood of achieving the desired regiochemistry, Route A is the recommended and most authoritative strategy. The electron-withdrawing nature of the bromine atom at C4 and the deactivating effect of the protonated pyrazole ring under acidic nitrating conditions are expected to direct the incoming electrophile (NO_2^+) to the C5 position.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for the synthesis of **4-Bromo-5-nitro-1H-indazole**.

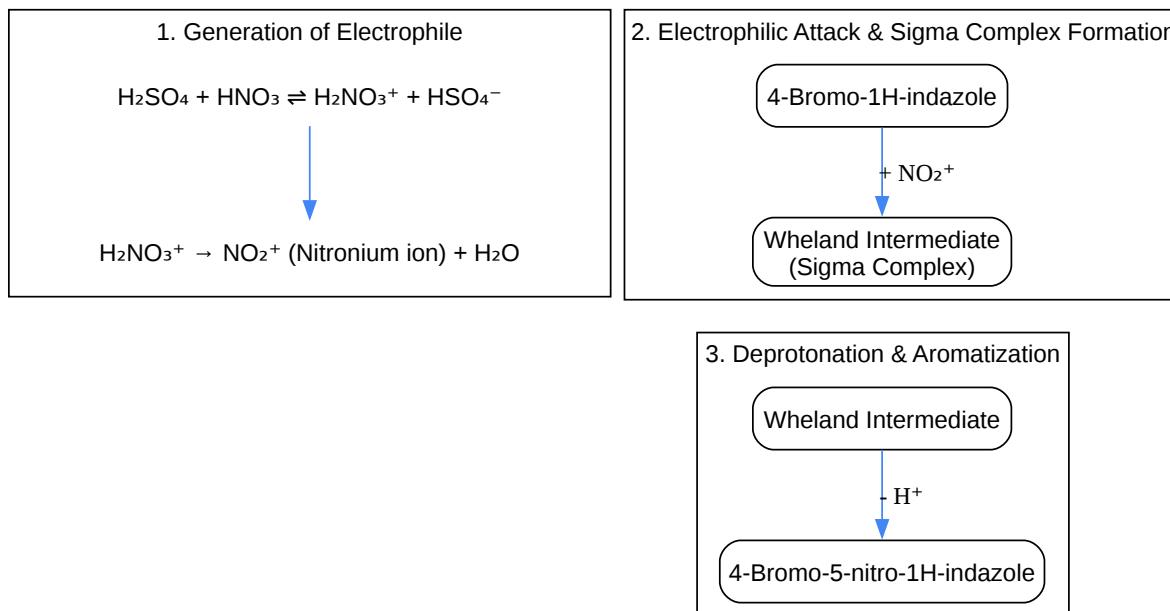
Detailed Experimental Protocol: Nitration of 4-Bromo-1H-indazole

This protocol is adapted from standard procedures for the nitration of aromatic heterocycles, such as the synthesis of 5-Bromo-4-nitro-1H-imidazole, and represents a robust method for achieving the target compound.[9]

Table 2: Bill of Materials

Reagent	CAS Number	M.W. (g/mol)	Amount	Moles (mmol)	Molar Eq.
4-Bromo-1H-indazole	186407-74-9	197.03	5.00 g	25.4	1.0
Sulfuric Acid (98%)	7664-93-9	98.08	25 mL	-	-
Nitric Acid (70%)	7697-37-2	63.01	1.8 mL	27.9	1.1
Ice Water	-	18.02	200 mL	-	-
Ethyl Acetate	141-78-6	88.11	As needed	-	-
Brine	-	-	As needed	-	-

Step-by-Step Methodology:


- **Reactor Setup:** Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a chemical fume hood.
- **Acid Preparation:** Carefully add concentrated sulfuric acid (25 mL) to the flask. Cool the flask in an ice/water bath to 0-5 °C with gentle stirring.
- **Substrate Addition:** Once the acid is cooled, add 4-Bromo-1H-indazole (5.00 g, 25.4 mmol) portion-wise to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. The indazole should fully dissolve.
- **Nitration:** In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.8 mL, 27.9 mmol) to 5 mL of cold concentrated sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the indazole solution over 20-30 minutes, maintaining the internal reaction temperature at 0-5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

- **Work-up and Isolation:** Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 mL of crushed ice/water with vigorous stirring. A precipitate should form.
- **Filtration:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
- **Drying:** Dry the collected solid under vacuum at 40-50 °C to a constant weight to afford the crude **4-Bromo-5-nitro-1H-indazole**.
- **Purification (if necessary):** If analytical data indicates impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights: The Basis for Regioselectivity

The success of this synthesis is rooted in the principles of electrophilic aromatic substitution on a substituted heterocyclic system.

[Click to download full resolution via product page](#)

Caption: Mechanism of nitration on 4-Bromo-1H-indazole.

- Generation of the Nitronium Ion: In the strongly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the potent electrophile, the nitronium ion (NO_2^+).
- Electrophilic Attack: The 4-bromo-1H-indazole substrate is protonated in the strong acid, primarily on the pyrazole nitrogen. This protonation deactivates the ring system towards electrophilic attack. However, substitution is still possible. The bromine at C4 is a deactivating group but is ortho-, para-directing. The fused pyrazole ring also influences the electron density. The attack of the nitronium ion occurs preferentially at the C5 position, which is para to the N1-position of the indazole and meta to the deactivating bromine atom. This position is sterically accessible and electronically favored over other positions, leading

to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate).

- Rearomatization: A base (H_2O or HSO_4^-) abstracts a proton from the C5 position of the sigma complex, restoring the aromaticity of the benzene ring and yielding the final product, **4-bromo-5-nitro-1H-indazole**.

Product Characterization

The identity and purity of the synthesized **4-bromo-5-nitro-1H-indazole** should be confirmed using standard analytical techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be characteristic of the 4,5-disubstitution pattern. Based on known spectra for similar compounds, one would expect signals in the aromatic region (typically δ 7.5-9.0 ppm).[10]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak $[\text{M}-\text{H}]^-$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (242.03 g/mol), with the characteristic isotopic pattern for a molecule containing one bromine atom.
- Melting Point: A sharp melting point range for the purified compound indicates high purity.

Conclusion

The synthesis of **4-bromo-5-nitro-1H-indazole** via the electrophilic nitration of 4-bromo-1H-indazole is a logical and efficient method for producing this highly valuable building block. By understanding the underlying principles of regioselectivity in electrophilic aromatic substitution and adhering to a carefully controlled protocol, researchers can reliably access this intermediate. The strategic placement of the bromo and nitro functionalities provides a gateway for extensive chemical exploration, underscoring its importance in the accelerated discovery of novel therapeutics in modern drug development.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- 3-Bromo-5-nitro-1H-indazole - ChemBK. [\[Link\]](#)

- Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218)
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
- 5-Bromo-6-nitro-1H-indazole - PubChem. [\[Link\]](#)
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PubMed Central. [\[Link\]](#)
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
- Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors - Scribd. [\[Link\]](#)
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. [\[Link\]](#)
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ACS Public
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- Hyma Synthesis Pvt. Ltd Product List - Hyma Synthesis. [\[Link\]](#)
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Royal Society of Chemistry. [\[Link\]](#)
- **4-BroMo-5-nitro-1H-indazole** - Nanjing Bike Biotechnology Co., Ltd. [\[Link\]](#)
- 4-Bromo-1H-indazole Structure - Mol-Instincts. [\[Link\]](#)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed Central. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. 4-BroMo-5-nitro-1H-indazole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. fishersci.com [fishersci.com]
- 6. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. 5-bromo-4-nitro-1H-indazole(2133005-85-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441986#synthesis-of-4-bromo-5-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com